(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol
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Overview
Description
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxymethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-(trifluoromethyl)pyridine, followed by the reduction of the resulting bromo derivative to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)carboxylic acid.
Reduction: (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methane.
Coupling: Biaryl derivatives with diverse functional groups.
Scientific Research Applications
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific binding interactions .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromopyridin-3-yl)methanol
- (6-Fluoropyridin-3-yl)methanol
- (6-(Trifluoromethyl)pyridin-3-yl)methanol
Uniqueness
(6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the simultaneous presence of bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinctive electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various chemical transformations .
Properties
Molecular Formula |
C7H5BrF3NO |
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Molecular Weight |
256.02 g/mol |
IUPAC Name |
[6-bromo-4-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-2,13H,3H2 |
InChI Key |
HCSTXDIARKTNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)CO)C(F)(F)F |
Origin of Product |
United States |
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